molecular formula C13H11NO3 B7588841 3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid

3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid

Cat. No.: B7588841
M. Wt: 229.23 g/mol
InChI Key: ZFAXMGMYXJITGT-UHFFFAOYSA-N
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Description

3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-methyl-2-pyridinyl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid typically involves the reaction of 4-methyl-2-pyridinol with 3-chlorobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of 3-[(4-Carboxy-2-pyridinyl)oxy]benzoic Acid.

    Reduction: Formation of 3-[(4-Methyl-2-pyridinyl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid
  • 3-[(4-Methyl-3-pyridinyl)oxy]benzoic Acid
  • 3-[(4-Methyl-2-pyridinyl)oxy]phenylacetic Acid

Comparison: 3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets, leading to variations in its efficacy and potency in various applications.

Properties

IUPAC Name

3-(4-methylpyridin-2-yl)oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-5-6-14-12(7-9)17-11-4-2-3-10(8-11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXMGMYXJITGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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